2-Amino-2-(2,3-dichlorophenyl)acetamide

Catalog No.
S14242081
CAS No.
M.F
C8H8Cl2N2O
M. Wt
219.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(2,3-dichlorophenyl)acetamide

Product Name

2-Amino-2-(2,3-dichlorophenyl)acetamide

IUPAC Name

2-amino-2-(2,3-dichlorophenyl)acetamide

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

InChI

InChI=1S/C8H8Cl2N2O/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13)

InChI Key

VUDFHUKGOMAAOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(C(=O)N)N

2-Amino-2-(2,3-dichlorophenyl)acetamide is an organic compound characterized by its amino and acetamide functional groups attached to a dichlorophenyl moiety. Its molecular formula is C9_{9}H9_{9}Cl2_{2}N1_{1}O1_{1}, and it features a dichlorobenzene ring, which contributes to its chemical properties and biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

The chemical behavior of 2-amino-2-(2,3-dichlorophenyl)acetamide includes various types of reactions:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction to yield amines or alcohols when treated with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, leading to diverse derivatives.

These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physical properties.

Research indicates that 2-amino-2-(2,3-dichlorophenyl)acetamide exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action may involve:

  • Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: The compound may interact with cellular receptors, modulating various signaling pathways.
  • DNA Interaction: It has the potential to intercalate into DNA, affecting gene expression and cellular function.

These activities position it as a candidate for further exploration in drug development.

The synthesis of 2-amino-2-(2,3-dichlorophenyl)acetamide typically involves several steps:

  • Starting Materials: The synthesis begins with 2,3-dichloroaniline as a key precursor.
  • Acylation Reaction: The reaction with acetic anhydride or acetyl chloride under acidic conditions leads to the formation of the acetamide.
  • Catalysts and Solvents: Catalysts such as pyridine may be used to facilitate the reaction, while solvents like dichloromethane or ethanol are common.

This method allows for the efficient production of the compound with a focus on yield and purity.

The applications of 2-amino-2-(2,3-dichlorophenyl)acetamide span various fields:

  • Medicinal Chemistry: It serves as a lead compound in drug discovery, particularly for developing new antimicrobial and anticancer agents.
  • Chemical Research: The compound is utilized as a building block in synthesizing more complex organic molecules.
  • Industrial Use: It finds applications in producing specialty chemicals and materials due to its unique chemical properties.

Interaction studies involving 2-amino-2-(2,3-dichlorophenyl)acetamide focus on its binding affinity to various biological targets. These studies help elucidate the compound's mechanism of action and potential therapeutic effects. For instance:

  • Molecular Docking Studies: These studies assess how the compound interacts with specific enzymes or receptors at the molecular level, providing insights into its efficacy and safety profiles.
  • In Vivo Studies: Animal models are often used to evaluate pharmacokinetics and toxicity, further informing its potential clinical applications.

Several compounds share structural similarities with 2-amino-2-(2,3-dichlorophenyl)acetamide. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
2-Benzylamino-N-(2,4-dichloro-phenyl)-acetamideSimilar acetamide structure; different chlorine positionsPotentially different biological activity due to substitution pattern
2-Benzylamino-N-(2,3-difluoro-phenyl)-acetamideFluorine instead of chlorineDifferent reactivity and possibly enhanced lipophilicity
2-Benzylamino-N-(2,3-dimethyl-phenyl)-acetamideMethyl groups instead of chlorineAltered chemical reactivity and potentially lower toxicity

The uniqueness of 2-amino-2-(2,3-dichlorophenyl)acetamide lies in its specific dichlorophenyl substitution pattern, which significantly influences its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

218.0013683 g/mol

Monoisotopic Mass

218.0013683 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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